molecular formula C9H8F3N3 B3264988 (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine CAS No. 400781-05-7

(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine

Cat. No.: B3264988
CAS No.: 400781-05-7
M. Wt: 215.17 g/mol
InChI Key: SBACTKCQVUFKLY-UHFFFAOYSA-N
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Description

(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine (CAS: 400781-05-7) is a photoreactive compound featuring a benzylamine backbone substituted with a trifluoromethyl-diazirine group at the para position of the phenyl ring. This structure confers unique photochemical properties, enabling its use as a covalent crosslinker in target profiling, photoaffinity labeling, and material science applications . The diazirine moiety generates carbenes upon UV irradiation (~350 nm), facilitating insertion into C–H, O–H, or N–H bonds, while the primary amine group allows conjugation to biomolecules or solid supports (e.g., NHS-activated sepharose beads) .

Key physicochemical properties include:

  • Molecular formula: C₉H₈F₃N₃
  • Molecular weight: 215.18 g/mol
  • Storage: Requires protection from light, inert atmosphere, and storage at <-20°C due to thermal and photolytic sensitivity .
  • Hazard profile: Classified as flammable (UN 2924) and corrosive (GHS H314) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c10-9(11,12)8(14-15-8)7-3-1-6(5-13)2-4-7/h1-4H,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBACTKCQVUFKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2(N=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine typically involves the introduction of the trifluoromethyl group and the diazirine ring onto a phenylmethanamine backbone. One common method involves the reaction of 4-(trifluoromethyl)benzylamine with diazirine precursors under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diazirine ring to other functional groups.

    Substitution: The trifluoromethyl group and diazirine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated phenylmethanone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine involves its ability to form covalent bonds with target molecules upon activation by light (photolysis). The diazirine ring, when exposed to UV light, generates a highly reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds of target molecules. This property makes it a valuable tool in studying molecular interactions and mapping active sites in biological systems .

Comparison with Similar Compounds

The compound is compared to structurally and functionally related diazirine derivatives, emphasizing differences in reactivity, stability, and applications.

Structural Analogs
Compound Name Molecular Formula Key Substituents Applications Stability/Reactivity Notes Reference
(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine C₉H₈F₃N₃ -NH₂ (primary amine) Photo-immobilization, molecular probes Stable in dark; rapid photolysis at 350 nm
3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine C₁₀H₇F₃IN₃ -CH₂I (alkyl halide) Precursor for further functionalization Reacts with nucleophiles (e.g., amines)
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid C₉H₅F₃N₂O₂ -COOH (carboxylic acid) Cofactor in biocatalysts Forms stable esters/amides
3-(5-(Bromomethyl)naphthalen-1-yl)-3-(trifluoromethyl)-3H-diazirine C₁₃H₉BrF₃N₂ Naphthalene core, -CH₂Br Lipid and isoprenoid synthesis Higher steric hindrance; lower yield

Key Observations :

  • Functional group versatility : The primary amine in the target compound enables direct coupling to NHS-activated surfaces, whereas carboxylic acid (CAS: 128886-88-4) or iodomethyl (CAS: 197968-46-0) analogs require additional activation steps .
Functional Analogs: Photoreactivity and Stability
Compound Name Photolysis Kinetics (t₁/₂) Ambient Light Stability Carbene Yield (%) Notes Reference
This compound ~5 min (UV, 350 nm) High (>24 h) ~65 Comparable to TPD; no fluorine migration
3-Trifluoromethyl-3-phenyldiazirine (TPD) ~2 min (UV, 350 nm) Moderate (~12 h) ~65 Gold standard; forms OH/CH insertion products
Diazirinyl pyridine 11 ~10 min (UV, 350 nm) Low (<6 h) ~50 Heteroaromatic core reduces stability
Diazirinyl pyrimidine 12 ~15 min (UV, 350 nm) Low (<6 h) ~40 Electron-deficient ring slows photolysis

Key Observations :

  • The target compound’s photolysis half-life (~5 min) and carbene yield (~65%) align with TPD, making it a viable alternative for applications requiring prolonged dark stability .
  • Heteroaromatic analogs (pyridine/pyrimidine) exhibit reduced stability and slower photolysis, limiting their utility in long-term experiments .
Application-Specific Analogs
Compound Name Application Advantage Over Target Compound Limitation Reference
This compound Protein immobilization on beads Direct amine coupling (no activation) Limited solubility in aqueous buffers
3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid PROTAC synthesis Spacer arm enhances membrane permeability Requires carbodiimide coupling
N-(4-(tert-butyl)benzyl)-N-methyl-1-(5-(3-(trifluoromethyl)-3H-diazirin-3-yl)naphthalen-1-yl)methanamine Archaeal lipid studies Enhanced hydrophobicity for lipid bilayers Complex synthesis (69% yield)

Biological Activity

(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine, also known as diazirine-containing compounds, has garnered significant attention in biochemical research due to its unique photochemical properties. This compound acts as a photoreactive probe, enabling the study of protein interactions and cellular processes through photoaffinity labeling. The trifluoromethyl group enhances its reactivity and stability, making it a valuable tool in biological assays.

  • IUPAC Name : this compound hydrochloride
  • CAS Number : 1258874-29-1
  • Molecular Formula : C9H9ClF3N3
  • Molecular Weight : 251.64 g/mol
  • Purity : 95%

The biological activity of this compound is primarily attributed to its ability to form reactive carbenes upon photolysis. These carbenes can covalently bond with nearby biomolecules, facilitating the identification of protein targets and interactions. This property is particularly useful in studying transient or weak interactions that are difficult to analyze using conventional methods.

Biological Applications

  • Photoaffinity Labeling :
    • The compound is used to map protein-protein interactions by covalently tagging proteins in living cells.
    • It allows for the identification of binding sites and interaction networks within complex biological systems.
  • Enzyme Substrate Interactions :
    • By modifying substrates with diazirine groups, researchers can study enzyme kinetics and mechanisms.
    • The compound's reactivity enables the capture of enzyme-substrate complexes for further analysis.
  • Drug Discovery :
    • Its application in fragment-based drug discovery has been noted, where it helps identify small molecule ligands that bind to specific protein targets.
    • The ability to visualize binding interactions aids in optimizing lead compounds during drug development.

Case Study 1: Stability and Reactivity

A study evaluated the stability of various diazirine derivatives under different light conditions. The results indicated that this compound maintained significant stability when stored in the dark but exhibited varying degrees of photodecomposition when exposed to ambient light. The following table summarizes the stability data:

Light ConditionDays Exposed% Diazirine Intact
Ambient Light0100
778.1
1458.1
Incandescent Light0100
574.1

This data underscores the importance of light conditions in experiments utilizing diazirine compounds for biological labeling .

Case Study 2: Target Identification

In a fragment-based screening study, this compound was used to identify binding sites on cysteine protease cathepsin B (CTSB). The compound demonstrated potent inhibition of CTSB activity at concentrations as low as 500 nM, highlighting its potential as a lead compound for therapeutic development targeting proteases .

Q & A

Q. What are the critical storage and handling protocols for (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine to ensure stability in laboratory settings?

The compound requires storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the diazirine moiety, which is light- and oxygen-sensitive. Use amber vials to minimize photolytic activation. Safety protocols must include handling in a fume hood due to H314 hazards (skin corrosion/irritation) and avoiding contact with oxidizing agents .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F) is critical for verifying functional groups and substitution patterns, particularly the diazirine ring and trifluoromethyl group. Mass Spectrometry (MS) confirms molecular weight, while HPLC with UV detection ensures purity (>95%). Infrared (IR) spectroscopy can validate the presence of the diazirine N=N stretch (~1619 cm⁻¹) .

Q. What synthetic routes are commonly employed to produce this compound?

A standard method involves coupling 3-(4-(bromomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine with primary or secondary amines (e.g., methylamine) under basic conditions. Silver oxide (Ag₂O) in dimethylformamide (DMF) catalyzes the reaction, achieving yields ~70%. Purification via column chromatography (neutralized with 5% triethylamine to prevent silica interaction) is critical .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields of this compound?

Key parameters include:

  • Catalyst selection : Silver oxide outperforms other catalysts (e.g., Pd-based) in minimizing byproducts.
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of diazirine intermediates.
  • Temperature control : Reactions performed at 0–25°C reduce thermal decomposition of the diazirine ring.
  • Purification : Neutralizing silica with triethylamine improves recovery of tertiary amine products .

Q. What experimental strategies mitigate non-specific binding in photoaffinity labeling studies using this compound?

To enhance specificity:

  • UV activation : Use 365 nm light for <5 seconds to limit carbene-mediated crosslinking to proximal targets.
  • Competitive blocking : Pre-incubate with non-photoactive analogs to saturate non-specific sites.
  • Post-labeling validation : Combine with surface plasmon resonance (SPR) or cryo-EM to confirm target engagement .

Q. How do structural modifications of this compound influence its metabolic stability and bioavailability in biological systems?

The trifluoromethyl group reduces metabolic degradation by cytochrome P450 enzymes, enhancing half-life. Substituting the methanamine group with bulky tert-butyl or lipophilic aryl groups improves membrane permeability. In vitro assays (e.g., Caco-2 cell monolayers) quantify permeability, while liver microsomes assess metabolic stability .

Q. What methodologies resolve contradictions in reported IC₅₀ values for derivatives of this compound in antiviral studies?

Discrepancies arise from assay variability (e.g., cell lines, viral strains). Standardize protocols by:

  • Using pseudotyped viruses with uniform entry mechanisms.
  • Validating results across multiple labs via blind testing .
  • Applying chemoinformatics tools (e.g., molecular docking) to correlate structural features with activity .

Comparative and Mechanistic Questions

Q. How does this compound compare to other photoaffinity probes (e.g., benzophenones) in mapping protein-ligand interactions?

Advantages:

  • Shorter activation time : Diazirines require <5 seconds of UV vs. minutes for benzophenones.
  • Smaller steric footprint : Minimal disruption to binding kinetics. Limitations:
  • Lower carbene stability : Requires immediate crosslinking post-activation.
  • Data validation via HDX-MS or X-ray crystallography is recommended .

Q. What computational approaches predict the reactivity of the diazirine group in biological environments?

Density Functional Theory (DFT) calculates carbene formation energy (~45 kcal/mol), confirming reactivity under UV. Molecular dynamics simulations model carbene interactions with amino acid residues (e.g., cysteine, lysine). Pair with Alanine scanning mutagenesis to validate predicted binding sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine
Reactant of Route 2
(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine

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